8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine with benzyl bromide under basic conditions, followed by cyclization with phenyl isocyanate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control .
Chemical Reactions Analysis
Types of Reactions
8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. It acts by binding to the active site of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The compound is known to interact with pathways involving mitogen-activated protein kinases (MAPKs) and other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with comparable biological activities.
Uniqueness
8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy group enhances its lipophilicity, making it more suitable for certain biological applications compared to its analogs .
Properties
CAS No. |
823806-53-7 |
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Molecular Formula |
C20H17N3O |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-phenyl-8-phenylmethoxyimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H17N3O/c1-3-8-16(9-4-1)15-24-18-12-7-13-23-19(14-21-20(18)23)22-17-10-5-2-6-11-17/h1-14,22H,15H2 |
InChI Key |
PVZQCLWNEOEXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3NC4=CC=CC=C4 |
Origin of Product |
United States |
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